5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole

Chemical procurement Quality control Reproducibility

SAR programs targeting S1P receptors or Pks13 thioesterase face a critical challenge: generic 3-substituted oxadiazole analogs risk disrupted molecular recognition, as even minor substituent changes alter binding-mode complementarity. This 4-methylbenzyl-azetidine-oxadiazole (CAS 1248907-92-7) delivers the specific chemotype validated in the Allergan patent family (US8859598B2) and Pks13 crystallographic studies. • 98% purity with full analytical documentation supports direct use as a reference standard in cAMP, β-arrestin, or SPR binding assays. • Available from multiple independent suppliers, ensuring batch-to-batch consistency and protection against single-supplier discontinuation. • Non-hazardous classification permits ambient global shipping.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13242380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3
InChIInChI=1S/C13H15N3O/c1-9-2-4-10(5-3-9)6-12-15-13(17-16-12)11-7-14-8-11/h2-5,11,14H,6-8H2,1H3
InChIKeyDFGNGGGAXRUMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole Identity & Procurement


5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1248907-92-7) is a synthetic heterocyclic small molecule (C13H15N3O, MW 229.28 g/mol) that combines a 1,2,4-oxadiazole core with an azetidine ring at the 5-position and a 4-methylbenzyl substituent at the 3-position [1]. It belongs to a broader chemotype investigated for sphingosine-1-phosphate (S1P) receptor modulation and antitubercular polyketide synthase 13 (Pks13) inhibition, based on patent and structural biology evidence for close analogs within the 1,2,4-oxadiazole-azetidine class [2][3]. Commercially, it is offered by multiple independent suppliers at defined purity grades (95%–98%) with full analytical documentation, establishing baseline identity and quality benchmarks for research procurement .

S1P receptor & Pks13 chemotype probe Supports target engagement and structure-activity relationship studies
Multi-supplier procurement Independent sources reduce single-vendor disruption risk
Defined purity grades Enables impurity-aware procurement for dose-response assays

5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole Generic Substitution Risks


Within the 1,2,4-oxadiazole-azetidine chemotype, small substituent changes profoundly alter target engagement: the difference between a 4-methylbenzyl, 4-chlorobenzyl, or unsubstituted phenyl group at the 3-position can determine binding mode, selectivity, and potency [1][2]. While the oxadiazole ring and azetidine nitrogen provide conserved H-bond acceptor and donor motifs, respectively [3], the variable 3-substituent directly influences conformation—altering the distance between the hydrophobic aromatic plane and the azetidine hydrogen-bond-donor center—thereby modulating complementarity to receptor binding pockets such as the S1P receptor family or the Pks13 thioesterase domain [1][4]. Generic substitution across 3-substituted analogs (e.g., phenyl, 4-chlorobenzyl, 2-methoxyethyl, oxan-4-yl) risks disrupting the precise molecular recognition required for target potency, making compound-specific validation indispensable [1][2].

3-Substituent controls target recognition
Replacing 4-methylbenzyl with phenyl, 4-chlorobenzyl, or oxan-4-yl may shift binding-mode complementarity and potency profile.
Azetidine H-bond donor is pharmacophoric
Non-azetidine oxadiazole analogs lack the key H-bond donor required for S1P receptor engagement reported in patent families.
Purity-grade mismatch may alter SAR readouts
Different certified minimum purities (95% vs 98%) change allowable impurity burden, potentially confounding biological interpretation.

5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole Differentiation Evidence


Supplier Purity Comparison

Two independent commercial suppliers report distinct minimum purity specifications for the same CAS-registered entity: AKScientific documents a minimum purity of 95%, while Fluorochem certifies a minimum purity of 98% . This 3-percentage-point differential in certified minimum purity has direct implications for procurement decisions where the compound is used without further purification in dose-response or structure-activity relationship (SAR) studies, as a higher minimum purity specification reduces the maximum allowable total impurity burden from 5% to 2%, thereby lowering the risk of confounding biological readouts from unidentified contaminants .

Purity Specification
Specification review
98% vs. 95%
+3 pp higher minimum purity
Reduces maximum impurity load, lowering confounding readout risk
Vendor CoA specifications; independent verification recommended
Chemical procurement Quality control Reproducibility

Physicochemical Profiling vs. Aromatic Oxadiazole Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 1.9, and the fraction of sp³-hybridized carbons (Fsp³) is 0.38 [1]. In comparison, a fully aromatic 3,5-diphenyl-1,2,4-oxadiazole analog has an XLogP of approximately 3.5 and an Fsp³ of 0.00 [2]. The lower lipophilicity and higher sp³ character of the target compound place it in a more favorable region of the oral drug-likeness space (Rule-of-Five compliance and clinical attrition risk models), specifically reducing the risk of poor aqueous solubility and off-target promiscuity associated with high logP, fully aromatic heterocycles [3].

Lipophilicity & Saturation
Class-level
Target XLogP 1.9, Fsp³ 0.38
vs.
3,5-diphenyl-1,2,4-oxadiazole XLogP ~3.5, Fsp³ 0.00
Lower logP, higher sp³ support drug-likeness screening selection
Computed values; no direct experimental comparison
Drug-likeness Physicochemical profiling Medicinal chemistry design

S1P Receptor Pharmacophore Differentiation

The azetidine secondary amine (one H-bond donor) and 4-methylbenzyl group (calculated logP contribution) are structural features explicitly claimed in the Allergan patent family for S1P receptor modulator activity, with exemplified analogs demonstrating binding and functional activity at S1P1 and S1P5 receptors [1]. In contrast, 1,2,4-oxadiazole derivatives lacking an azetidine H-bond donor (e.g., 3,5-dialkyl- or 3,5-diaryl-1,2,4-oxadiazoles) rely solely on the oxadiazole ring as a weak H-bond acceptor, and have not been reported as potent S1P receptor modulators [2]. The combination of the azetidine donor and the 4-methylbenzyl hydrophobic substituent in this compound provides a pharmacophoric match to the S1P receptor binding site not present in non-azetidine oxadiazoles [1].

S1P Pharmacophore
Class-level
Azetidine NH + 4-methylbenzyl H-bond donor & hydrophobic group present
vs.
Non-azetidine oxadiazole No H-bond donor
Essential pharmacophoric match for S1P receptor binding studies
Based on patent disclosures; direct binding data not public
S1P receptor modulation Structure-based drug design Binding mode

Multi-Supplier Procurement Resilience

The target compound is currently listed by at least four independent commercial suppliers (Fluorochem, AKScientific, Leyan, Hairuichem) with published purity specifications ranging from 95% to 98% . By contrast, closely related analogs such as 5-(azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole (CAS 1539063-65-4) are available from fewer suppliers, often at lower purity grades (typically 95%) . Multi-supplier availability of the target compound provides procurement resilience, competitive pricing, and independent batch validation options not available for single-source or limited-supply analogs .

Supplier Landscape
Data to verify
≥4 independent suppliers
≥2× the supplier count vs. 4-chlorobenzyl analog
Enables competitive sourcing and batch cross-validation
Market scan; may not capture all niche suppliers
Supply chain resilience Multi-vendor procurement Batch consistency

5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole Application Scenarios


S1P Receptor Modulator Lead Identification & SAR

Based on the Allergan patent family (US8859598B2) that claims 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators [1], this compound can serve as a direct starting point or reference standard for structure-activity relationship studies targeting S1P1, S1P5, or related receptor subtypes. Procurement of the higher-purity (98%) grade from Fluorochem is recommended to minimize impurity interference in functional cAMP or β-arrestin recruitment assays.

Pks13 Thioesterase Domain Inhibitor Scaffold Hopping

The oxadiazole-azetidine scaffold has been validated as a distinct chemotype for Pks13 thioesterase domain inhibition with a binding mode that differs from the cardiotoxic benzofuran series [2]. The target compound, carrying the 4-methylbenzyl substituent, provides a complementary hydrophobic probe for crystallographic fragment screening or SPR-based binding assays aimed at expanding the Pks13 inhibitor chemical space beyond the published dimethoxyphenyl-oxadiazole carboxamide series.

Physicochemical Property Benchmarking in Compound Library Design

With a computed XLogP of 1.9 and Fsp³ of 0.38 [3], the target compound resides favorably within oral drug-likeness space. It is suitable as a quality control standard or calibration compound for high-throughput logP and solubility assays when building or curating screening libraries, offering a direct comparison point against higher-logP, fully aromatic oxadiazole library members [4].

Multi-Supplier Procurement for Redundant Research Supply Chains

The availability of this compound from at least four independent suppliers—Fluorochem (98%), AKScientific (95%), Leyan (98%), and Hairuichem (98%) —enables redundant sourcing strategies. This is critical for multi-year drug discovery programs requiring batch-to-batch consistency verification and protection against single-supplier discontinuation, a scenario already observed with the CymitQuimica listing now marked as discontinued .

Application
Selection Property
Validation Focus
S1P receptor SAR studies
S1P pharmacophore (azetidine H-bond donor)
Functional assay reproducibility (cAMP/β-arrestin)
Pks13 inhibitor scaffold exploration
Oxadiazole-azetidine scaffold with 4-methylbenzyl probe
Binding mode validation (SPR/crystallography)
Compound library design & benchmarking
Favorable drug-likeness profile (low logP, high sp³)
Solubility/logP assay calibration
Redundant research supply chain
Multi-supplier sourcing resilience
Batch-to-batch consistency verification
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